molecular formula C6H4BrN5O2 B1385262 4-Bromo-3-(4H-1,2,4-triazol-4-YL)-1H-pyrazole-5-carboxylic acid CAS No. 1239470-64-4

4-Bromo-3-(4H-1,2,4-triazol-4-YL)-1H-pyrazole-5-carboxylic acid

Cat. No. B1385262
CAS RN: 1239470-64-4
M. Wt: 258.03 g/mol
InChI Key: OMSKSPFEOHQLHI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole and triazole rings, along with the bromine atom and the carboxylic acid group. The exact structure would depend on the specific locations of these groups on the rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make it acidic, and the bromine atom could increase its molecular weight and possibly its boiling and melting points .

Scientific Research Applications

Synthesis and Chemical Diversity

Triazoles, including compounds structurally related to 4-Bromo-3-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-5-carboxylic acid, are highlighted for their versatility in chemical synthesis and ability to form a variety of derivatives with significant biological activities. The development of new synthetic methods for triazoles is driven by their application in creating new pharmaceuticals, emphasizing the need for greener, more efficient synthesis techniques considering sustainability and energy savings. The pursuit of new triazole derivatives is motivated by the ongoing discovery of new diseases and the challenge of drug-resistant bacteria and neglected diseases affecting vulnerable populations (Ferreira et al., 2013).

Biological Applications

1,2,4-Triazole and pyrazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. These compounds are being actively researched for their potential in treating various diseases, showcasing their importance in the development of new therapeutic agents. The ongoing research aims to identify new compounds with enhanced biological activities and favorable safety profiles, contributing to the advancement of medical treatments and pharmaceutical sciences (Ohloblina, 2022).

Pharmacological Significance

Pyrazole carboxylic acid derivatives, closely related to the compound , are recognized for their diverse pharmacological applications. These derivatives serve as significant scaffolds in medicinal chemistry due to their varied biological activities, such as antimicrobial, anticancer, and anti-inflammatory effects. The comprehensive review of pyrazole carboxylic acid derivatives highlights their synthetic methods and biological applications, underscoring their potential as guides for future research in medicinal chemistry (Cetin, 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many triazole and pyrazole compounds have biological activity and are used in medicinal chemistry .

Future Directions

Future research on this compound could involve exploring its potential uses, particularly in the field of medicinal chemistry given the known biological activity of many pyrazole and triazole compounds .

properties

IUPAC Name

4-bromo-3-(1,2,4-triazol-4-yl)-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN5O2/c7-3-4(6(13)14)10-11-5(3)12-1-8-9-2-12/h1-2H,(H,10,11)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMSKSPFEOHQLHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=CN1C2=NNC(=C2Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-(4H-1,2,4-triazol-4-YL)-1H-pyrazole-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-3-(4H-1,2,4-triazol-4-YL)-1H-pyrazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-Bromo-3-(4H-1,2,4-triazol-4-YL)-1H-pyrazole-5-carboxylic acid
Reactant of Route 3
4-Bromo-3-(4H-1,2,4-triazol-4-YL)-1H-pyrazole-5-carboxylic acid
Reactant of Route 4
4-Bromo-3-(4H-1,2,4-triazol-4-YL)-1H-pyrazole-5-carboxylic acid
Reactant of Route 5
4-Bromo-3-(4H-1,2,4-triazol-4-YL)-1H-pyrazole-5-carboxylic acid
Reactant of Route 6
4-Bromo-3-(4H-1,2,4-triazol-4-YL)-1H-pyrazole-5-carboxylic acid

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